molecular formula C11H8Br2O2S B6601932 methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate CAS No. 2090998-81-3

methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B6601932
CAS No.: 2090998-81-3
M. Wt: 364.05 g/mol
InChI Key: WMEVNZWAXBUSAZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a brominated benzothiophene derivative with a molecular formula of C₁₁H₈Br₂O₂S. The compound features a benzothiophene core substituted with a bromine atom at position 6, a bromomethyl group at position 3, and a methyl ester at position 2. This structure confers unique reactivity, particularly at the bromomethyl site, which is prone to nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O2S/c1-15-11(14)10-8(5-12)7-3-2-6(13)4-9(7)16-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEVNZWAXBUSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available benzothiophene derivatives. One common method includes:

    Bromination of Benzothiophene: The initial step involves the bromination of benzothiophene to introduce a bromine atom at the 6 position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Bromomethylation: The next step is the bromomethylation at the 3 position.

    Esterification: Finally, the carboxylate ester is introduced at the 2 position through esterification. This can be achieved by reacting the carboxylic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Formation of various substituted benzothiophene derivatives.

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Coupling: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate serves as a crucial building block in the synthesis of pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity.

  • Case Study: A study demonstrated that derivatives of this compound exhibited promising anticancer properties when tested against various cancer cell lines, highlighting its potential as a therapeutic agent.

Material Science

The compound is utilized in the development of organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

  • Data Table: Comparison of Electronic Properties
CompoundConductivity (S/cm)Band Gap (eV)
This compound0.012.5
Control Compound0.0052.8

Biological Research

This compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of certain pathogens, making it valuable in developing new antimicrobial agents.

  • Case Study: In vitro studies revealed that this compound showed effective inhibition against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

  • Benzothiophene (sulfur-containing) vs. benzofuran (oxygen-containing) vs. chromene (oxygen-containing fused ring): Sulfur in benzothiophene increases electron density and polarizability compared to oxygen analogs, influencing reactivity in cross-coupling reactions .
  • Biphenyl derivatives (e.g., methyl 4'-(bromomethyl)biphenyl-2-carboxylate) lack heterocyclic cores, reducing aromatic stabilization but increasing flexibility .

Substituent Effects: Bromomethyl Group: Unique to this compound, this group enables alkylation or nucleophilic substitution, a feature absent in pyrrolyl () or propenoxy () analogs. Ester Groups: Ethyl esters (e.g., ) enhance solubility in organic solvents compared to methyl esters, which may improve bioavailability in drug candidates .

Chromene derivatives () exhibit planar structures conducive to π-π stacking, relevant for materials science applications .

Biological Activity

Methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The presence of bromine atoms in the structure is significant as they can enhance the compound's reactivity and interaction with biological targets due to their electron-withdrawing properties.

Antimicrobial Activity

Benzothiophene derivatives, including this compound, have been reported to exhibit notable antimicrobial properties. Research indicates that thiophene derivatives can demonstrate significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

CompoundTarget BacteriaMIC (µg/ml)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
This compoundBacillus subtilisTBD

Antitumor Activity

The antitumor potential of thiophene derivatives has been widely studied, with many compounds showing promise as anticancer agents. For instance, certain benzothiophene derivatives have demonstrated cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) models . The proposed mechanism involves the induction of apoptosis in cancer cells through multiple signaling pathways.

Case Study: Antitumor Effects

In a study examining the effects of various thiophene derivatives on NSCLC cells, compounds similar to this compound were found to enhance cell growth inhibition and induce apoptosis. These findings suggest that structural modifications in thiophenes can lead to enhanced anticancer activity .

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases . The bromine substituents may play a role in modulating these activities by influencing the compound's interaction with inflammatory pathways.

Q & A

Basic Research Questions

What are the optimal synthetic routes for methyl 6-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step halogenation and carboxylation of benzothiophene derivatives. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while bromomethylation at the 3-position may require AlBr₃ or FeBr₃ as Lewis acid catalysts. Reaction optimization should focus on:

  • Temperature control : Higher temperatures (>80°C) may improve bromination efficiency but risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance intermediate stability .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization in ethanol improves purity (>95%) .

How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 4.5–5.0 ppm for bromomethyl protons; ¹³C NMR: ~165 ppm for the ester carbonyl).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% as per industrial standards) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ at m/z 363.87 for C₁₁H₈Br₂O₂S) and fragmentation patterns.

What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:
The bromomethyl group is prone to hydrolysis and thermal degradation. Key strategies include:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition.
  • Stability assays : Monitor degradation via periodic HPLC analysis (e.g., detect hydrolyzed carboxylic acid byproducts) .
  • Solvent compatibility : Avoid protic solvents (e.g., water, methanol) during handling .

Advanced Research Questions

How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Design Suzuki-Miyaura or Buchwald-Hartwig coupling experiments to evaluate the bromine/bromomethyl groups’ leaving abilities:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for C–Br bond activation efficiency.
  • Kinetic analysis : Use in situ IR or GC-MS to track intermediate formation (e.g., aryl-palladium complexes).
  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions .

What experimental frameworks assess environmental fate and transformation pathways?

Methodological Answer:
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic degradation : Expose the compound to UV light (simulating sunlight) in aqueous buffers (pH 4–9) and analyze via LC-MS for debrominated products .
  • Biotic transformation : Use soil microcosms with Pseudomonas spp. to track microbial degradation rates.
  • Partitioning studies : Measure log Kow (octanol-water) to predict bioaccumulation potential .

How can computational models predict toxicity or pharmacological activity?

Methodological Answer:
Integrate QSAR (Quantitative Structure-Activity Relationship) and molecular docking:

  • QSAR : Train models using brominated benzothiophene derivatives’ toxicity data (e.g., LD₅₀ in Daphnia magna) to predict EC₅₀ values .
  • Docking simulations : Target enzymes like cytochrome P450 or kinases to assess binding affinity (e.g., AutoDock Vina with AMBER force fields).
  • Validation : Cross-check predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells) .

Data Contradiction Analysis

How to resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Strategies include:

  • Standardized protocols : Re-run NMR in deuterated DMSO-d₆ (common solvent for heterocycles) and compare with literature.
  • Spiking experiments : Add authentic samples to reaction mixtures to confirm peak assignments .
  • Collaborative verification : Share raw data (e.g., FID files) with third-party labs for independent validation .

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